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Compound of Interest

Compound Name: Methylisonicotinate-N-oxide

Cat. No.: B142975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Methylisonicotinate-N-oxide. Due to the limited availability of published spectroscopic data

for this specific compound, this guide synthesizes information from related molecules,

particularly pyridine N-oxides and methyl isonicotinate, to predict and describe its spectroscopic

properties. Detailed, generalized experimental protocols for key analytical techniques are also

provided.

Introduction
Methylisonicotinate-N-oxide, also known as 4-(methoxycarbonyl)pyridine N-oxide, is a

derivative of methyl isonicotinate. The introduction of an N-oxide functional group significantly

alters the electronic properties of the pyridine ring, influencing its chemical reactivity and

potential applications in medicinal chemistry and materials science. Accurate spectroscopic

characterization is paramount for confirming its structure, assessing its purity, and

understanding its chemical behavior. This guide covers the expected characteristics in Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as

well as Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Methylisonicotinate-N-
oxide based on the analysis of its structural analogues.
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Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR

Predicted Chemical

Shift (ppm)
Multiplicity Integration

H-2, H-6 8.1 - 8.3 Doublet 2H

H-3, H-5 7.2 - 7.4 Doublet 2H

-OCH₃ 3.9 - 4.1 Singlet 3H

¹³C NMR
Predicted Chemical

Shift (ppm)

C=O 164 - 166

C-4 145 - 148

C-2, C-6 138 - 140

C-3, C-5 125 - 127

-OCH₃ 52 - 54

Note: Predicted values are based on data for pyridine N-oxide and methyl nicotinate. Actual

values may vary.[1][2]

Table 2: Predicted IR Absorption Frequencies
Functional Group

Predicted Wavenumber

(cm⁻¹)
Intensity

C-H (aromatic) 3100 - 3000 Medium

C-H (methyl) 2950 - 2850 Medium

C=O (ester) 1720 - 1740 Strong

C=C, C=N (aromatic ring) 1600 - 1450 Medium-Strong

N-O stretch 1200 - 1300 Strong

C-O (ester) 1250 - 1000 Strong
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Note: The N-O stretching frequency is a key characteristic of N-oxides.[3][4][5]

Table 3: Predicted UV-Vis Absorption Maxima
Solvent Predicted λmax (nm) Molar Absorptivity (ε)

Ethanol ~260-280 Moderate

Water ~255-275 Moderate

Note: Pyridine N-oxides typically exhibit a strong absorption band in this region due to π → π

transitions.*[6][7]

Table 4: Predicted Mass Spectrometry Fragmentation
Ion Predicted m/z Comment

[M+H]⁺ 154.05 Protonated molecular ion

[M]⁺˙ 153.05 Molecular ion

[M-O]⁺˙ 137.05
Loss of oxygen, characteristic

of N-oxides[8]

[M-OCH₃]⁺ 122.04 Loss of methoxy radical

[M-COOCH₃]⁺ 94.04 Loss of carbomethoxy radical

Note: The molecular weight of Methylisonicotinate-N-oxide (C₇H₇NO₃) is 153.14 g/mol .[9]

The loss of an oxygen atom (16 Da) is a diagnostic fragmentation pattern for N-oxides in mass

spectrometry.[8]

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic characterization of

Methylisonicotinate-N-oxide.

NMR Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
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Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of Methylisonicotinate-N-oxide.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆,

or D₂O) in a clean, dry NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific solvent.

Acquire a standard ¹H NMR spectrum with the following typical parameters:

Spectral width: -2 to 12 ppm

Pulse angle: 30-45 degrees

Relaxation delay: 1-5 seconds

Number of scans: 16-64

¹³C NMR Acquisition:

Acquire a standard proton-decoupled ¹³C NMR spectrum with the following typical

parameters:

Spectral width: 0 to 200 ppm

Pulse angle: 45 degrees

Relaxation delay: 2-5 seconds
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Number of scans: 1024-4096

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Integrate the peaks in the ¹H NMR spectrum.

Reference the chemical shifts to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid Methylisonicotinate-N-oxide sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum.
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Identify and label the characteristic absorption bands corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Methylisonicotinate-N-oxide of a known concentration (e.g., 1

mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

Prepare a series of dilutions from the stock solution to find a concentration that gives an

absorbance reading between 0.1 and 1.0. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

Use the same solvent as a reference blank.

Data Acquisition:

Record the baseline with the reference solvent in both the sample and reference cuvettes.

Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.

Data Processing:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration and path length are known, calculate the molar absorptivity (ε) using the

Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:
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Prepare a dilute solution of Methylisonicotinate-N-oxide (e.g., 10-100 µg/mL) in a suitable

solvent such as methanol or acetonitrile, often with the addition of a small amount of formic

acid to promote protonation in positive ion mode.

Data Acquisition (ESI-MS):

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Typical ESI source parameters:

Capillary voltage: 3-4 kV

Nebulizing gas pressure: 20-30 psi

Drying gas flow rate: 5-10 L/min

Drying gas temperature: 250-350 °C

Tandem MS (MS/MS) for Fragmentation Analysis:

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon

or nitrogen).

Acquire the product ion spectrum to observe the fragmentation pattern. A key fragment to

look for is the loss of oxygen ([M+H-16]⁺).[8]

Data Processing:

Analyze the mass spectra to identify the molecular ion and major fragment ions.

Propose fragmentation pathways consistent with the observed product ions.

Visualizations
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The following diagrams illustrate key relationships and workflows relevant to the

characterization of Methylisonicotinate-N-oxide.
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General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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